molecular formula C14H15N5 B11820930 3-(2-Propan-2-ylpyrazol-3-yl)iminoisoindol-1-amine

3-(2-Propan-2-ylpyrazol-3-yl)iminoisoindol-1-amine

Cat. No.: B11820930
M. Wt: 253.30 g/mol
InChI Key: ZKTXPQQBUQOAGW-UHFFFAOYSA-N
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Description

3-(2-Propan-2-ylpyrazol-3-yl)iminoisoindol-1-amine is a complex organic compound that features a unique structure combining a pyrazole ring and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Propan-2-ylpyrazol-3-yl)iminoisoindol-1-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-propan-2-ylpyrazole with isoindoline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Propan-2-ylpyrazol-3-yl)iminoisoindol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(2-Propan-2-ylpyrazol-3-yl)iminoisoindol-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Propan-2-ylpyrazol-3-yl)iminoisoindol-1-amine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Propan-2-ylpyrazol-3-yl)iminoisoindol-1-amine is unique due to its specific combination of the pyrazole and isoindoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

3-(2-propan-2-ylpyrazol-3-yl)iminoisoindol-1-amine

InChI

InChI=1S/C14H15N5/c1-9(2)19-12(7-8-16-19)17-14-11-6-4-3-5-10(11)13(15)18-14/h3-9H,1-2H3,(H2,15,17,18)

InChI Key

ZKTXPQQBUQOAGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)N=C2C3=CC=CC=C3C(=N2)N

Origin of Product

United States

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